3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid
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Overview
Description
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid is a chemical compound that features a piperidine ring substituted with a 2-methoxypropanoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Methoxypropanoyl Group: This step involves the acylation of the piperidine ring with 2-methoxypropanoic acid or its derivatives under suitable conditions, such as the presence of a base or an acid catalyst.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may find use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 4-piperidone and 1-benzylpiperidine share structural similarities with 3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
Propanoic Acid Derivatives: Compounds like ibuprofen and naproxen are structurally related due to the presence of the propanoic acid moiety.
Uniqueness
This compound is unique due to the specific combination of the piperidine ring, the 2-methoxypropanoyl group, and the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-(2-methoxypropanoyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-9(17-2)12(16)13-7-5-10(6-8-13)3-4-11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGRRLQZCCTSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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